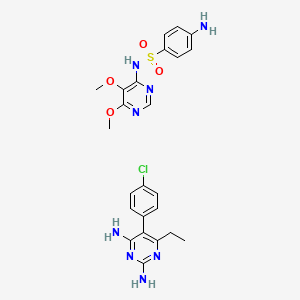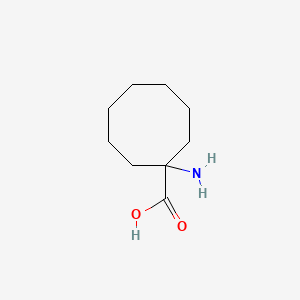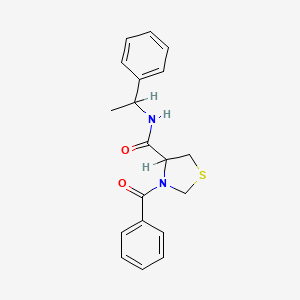
sulfadoxine-pyrimethamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfadoxine-pyrimethamine is a combination medication used primarily to treat and prevent malaria. It consists of two active ingredients: sulfadoxine, a sulfonamide antibiotic, and pyrimethamine, an antiprotozoal agent. This combination is particularly effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . This compound is also used in some cases to treat toxoplasmosis and Pneumocystis jiroveci pneumonia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfadoxine is synthesized through a series of chemical reactions starting from 4-aminobenzenesulfonamide. Pyrimethamine is synthesized from 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine through a series of steps that include chlorination and amination .
Industrial Production Methods
The industrial production of sulfadoxine-pyrimethamine involves the large-scale synthesis of both sulfadoxine and pyrimethamine, followed by their combination in a specific ratio (usually 20:1) to form the final product . The process includes rigorous quality control measures to ensure the purity and efficacy of the medication .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfadoxine and pyrimethamine undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized under specific conditions, leading to the formation of different metabolites.
Reduction: Reduction reactions can alter the functional groups in these compounds, affecting their activity.
Substitution: Sulfadoxine can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites that can be detected and quantified using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Sulfadoxine-pyrimethamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of sulfonamide and antiprotozoal drugs.
Biology: Researchers use it to investigate the biology of Plasmodium falciparum and other parasites.
Medicine: It is extensively studied for its efficacy in treating malaria and other parasitic infections.
Industry: The compound is used in the pharmaceutical industry for the development of new antimalarial drugs.
Wirkmechanismus
Sulfadoxine works by inhibiting the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in parasites . Pyrimethamine inhibits dihydrofolate reductase, another enzyme involved in folic acid synthesis . The combination of these two actions effectively blocks the production of folic acid, which is vital for the parasite’s DNA synthesis and cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Proguanil: Another antifolate drug used in combination with atovaquone for malaria treatment.
Chlorproguanil: Similar to proguanil but with a different chemical structure.
Trimethoprim: Often used in combination with sulfamethoxazole for bacterial infections.
Uniqueness
Sulfadoxine-pyrimethamine is unique due to its long half-life and the synergistic effect of its two components, making it highly effective against Plasmodium falciparum . Unlike other antifolate drugs, it is specifically recommended for intermittent preventive treatment in pregnancy (IPTp) in malaria-endemic regions .
Eigenschaften
CAS-Nummer |
37338-39-9 |
|---|---|
Molekularformel |
C24H27ClN8O4S |
Molekulargewicht |
559 g/mol |
IUPAC-Name |
4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13ClN4.C12H14N4O4S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-6H,2H2,1H3,(H4,14,15,16,17);3-7H,13H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
LUBUTTBEBGYNJN-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Kanonische SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |
| 37338-39-9 | |
Synonyme |
fanasil - pyrimethamine fanasil, pyrimethamine drug combination Fansidar Suldox sulfadoxine-pyrimethamine sulphadoxine-pyrimethamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[5-[2,4-Dioxo-5-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1208039.png)







![3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol](/img/structure/B1208051.png)





